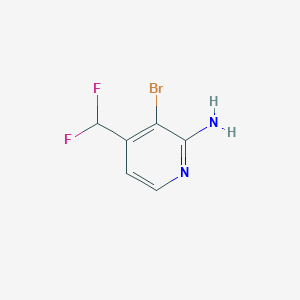

3-Bromo-4-(difluoromethyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWPHJVZNVWHHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Difluoromethyl Pyridin 2 Amine and Cognate Structures

De Novo Synthesis Strategies for Pyridine (B92270) Ring Formation

De novo synthesis offers the advantage of building the complex pyridine core from simpler, acyclic precursors, allowing for the precise installation of required substituents.

Cyclization Approaches Incorporating Difluoromethyl Moieties

A highly efficient and scalable de novo synthesis for the closely related precursor, 4-(difluoromethyl)pyridin-2-amine (B599231), has been developed, which provides a blueprint for constructing such scaffolds. This method begins with readily available starting materials and builds the pyridine ring in a multi-step, two-pot procedure. unimi.itresearchgate.net

The synthesis commences with the reaction of difluoroacetic anhydride (B1165640) and ethyl vinyl ether to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one. unimi.it This difluoromethylated building block is then subjected to a series of transformations, including reaction with acetonitrile and cyanoacetamide, to yield an acyclic nitrile intermediate, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. unimi.itacs.org The crucial pyridine ring-forming cyclization of this intermediate is then achieved. The process involves treatment with O-methylhydroxylamine hydrochloride followed by hydrobromic acid in acetic acid, and subsequent reduction with zinc to furnish 4-(difluoromethyl)pyridin-2-amine. acs.org This entire sequence from the nitrile intermediate to the final aminopyridine can be performed as a one-pot procedure, demonstrating high efficiency and scalability. unimi.itacs.org

| Step | Starting Material | Reagents & Conditions | Product | Overall Yield |

| 1-3 | Difluoroacetic anhydride | 1. Ethyl vinyl ether, Pyridine, DCM2. Acetonitrile, LDA, THF3. Cyanoacetamide, Piperidine, EtOH | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Not reported in sequence |

| 4-5 | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | 1. O-methoxylamine HCl, HBr/AcOH2. Zn, AcOH | 4-(difluoromethyl)pyridin-2-amine | 46% (from anhydride) researchgate.net |

This interactive table summarizes the key steps in the de novo synthesis of 4-(difluoromethyl)pyridin-2-amine.

Synthetic Routes from Pre-functionalized Pyridine Precursors

An alternative to building the ring from scratch involves modifying a simple, pre-formed pyridine. One of the earliest reported syntheses of 4-(difluoromethyl)pyridin-2-amine started from the inexpensive 4-methylpyridin-2-amine. acs.org This approach relies on the transformation of the 4-methyl group into the desired difluoromethyl group.

The synthesis involves a five-step sequence:

Protection: The 2-amino group of 4-methylpyridin-2-amine is first protected, for instance, as a bis-Boc derivative. acs.org

Radical Bromination: The protected intermediate undergoes radical bromination to convert the methyl group into a gem-dibromomethyl group. This step, however, has been reported with a very low yield of only 10%. acs.org

Oxidation: The dibromomethyl group is then oxidized to an aldehyde using silver nitrate. acs.org

Fluorination: The aldehyde is converted to the difluoromethyl group using a fluorinating agent like (diethylamino)sulfur trifluoride (DAST). acs.org

Deprotection: Finally, removal of the protecting groups on the 2-amino function yields the target 4-(difluoromethyl)pyridin-2-amine. acs.org

While this route successfully produces the desired scaffold, the low yield of the bromination step and the use of hazardous reagents like DAST make it less suitable for large-scale production. acs.org

Functional Group Interconversion and Late-Stage Diversification

These strategies involve taking a pyridine ring that already has some of the desired functionalities and performing reactions to install the remaining groups. The synthesis of 3-bromo-4-(difluoromethyl)pyridin-2-amine is often achieved by first synthesizing 4-(difluoromethyl)pyridin-2-amine and then introducing the bromine atom at the 3-position.

Regioselective Bromination of Pyridin-2-amine Scaffolds

The introduction of a bromine atom onto the 4-(difluoromethyl)pyridin-2-amine core requires a regioselective bromination reaction. In the pyridine ring, the 2-amino group is a strong activating group and is ortho-, para-directing. The 4-difluoromethyl group is an electron-withdrawing and meta-directing group. Therefore, electrophilic substitution is directed to the positions ortho and para to the amino group (positions 3 and 5).

Given the electronic properties of the substituents on 4-(difluoromethyl)pyridin-2-amine, electrophilic bromination is expected to occur at either the C-3 or C-5 position. The strong activating effect of the amino group typically dominates, making these positions susceptible to electrophilic attack. Mild brominating agents such as N-Bromosuccinimide (NBS) are often employed for the regioselective halogenation of activated pyridines, like aminopyridines. researchgate.net The specific conditions, including the solvent and temperature, can be optimized to favor mono-bromination at the desired C-3 position over di-bromination or substitution at the C-5 position.

Introduction of the Difluoromethyl Group

Introducing the difluoromethyl (CF2H) group is a key challenge in synthesizing fluorinated heterocycles. This can be done at various stages of the synthesis.

Direct C-H difluoromethylation involves replacing a hydrogen atom on the pyridine ring with a CF2H group. This late-stage functionalization is an attractive strategy as it can simplify synthetic routes by avoiding the need to carry the fluorinated group through multiple steps. Various methods for the direct difluoromethylation of heterocycles have been developed, often involving radical-based processes. nih.gov

Reagents like sodium difluoromethanesulfinate (CF2HSO2Na) can serve as a source of the difluoromethyl radical (•CF2H) under photoredox catalysis conditions. nih.gov This allows for the direct C-H difluoromethylation of various heteroarenes. While a direct C-H difluoromethylation of 3-bromo-pyridin-2-amine has not been specifically detailed, the existing methodologies for heterocycles suggest its potential feasibility, although regioselectivity between the C-4 and C-6 positions would be a critical consideration. nih.gov

Conversion of Other Fluorinated Precursors to Difluoromethyl Groups

The synthesis of difluoromethyl (-CF2H) compounds does not always proceed by direct introduction of the group. An alternative strategy involves the chemical transformation of other, more accessible, fluorinated precursors already situated on the pyridine ring. The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups, making its inclusion valuable for modulating the properties of bioactive compounds. nih.govnih.gov

While direct C-H difluoromethylation is a primary goal, methods involving the conversion of other functional groups are crucial for synthetic versatility. For instance, a common precursor is a trifluoromethyl (-CF3) group. The selective reduction of a -CF3 group to a -CF2H group is a challenging transformation but represents a potential pathway. Another approach could involve the conversion of a carbonyl-derived group, such as an aldehyde or a carboxylic acid, through fluorination and subsequent reduction steps. For example, the transformation of a formyl group (-CHO) to a difluoromethyl group often involves deoxofluorination reagents.

Research into difluorocarbene (:CF2) chemistry has also opened new avenues. While typically used to introduce a difluoromethyl group, recent studies have shown its capacity for unprecedented "atom recombination" where it can act as both a C1 synthon and a fluorinating reagent simultaneously, although this has been primarily demonstrated in the synthesis of other heterocyclic systems like 3-fluorinated oxindoles. chinesechemsoc.org The adaptation of such novel reactivity for the conversion of a pre-existing group on a pyridine ring to a difluoromethyl moiety remains an area for further exploration.

Strategies for Site-Selective Difluoromethylation

Achieving regioselectivity—the ability to introduce a functional group at a specific position—is a central challenge in the synthesis of substituted pyridines. researchgate.net The electronic nature of the pyridine ring typically directs functionalization to the ortho- (C2/C6) and para- (C4) positions. researchgate.netresearchgate.net However, recent advancements have provided innovative solutions for achieving site-selective difluoromethylation, including at the often-elusive meta- (C3/C5) position.

A notable strategy involves the temporary dearomatization of the pyridine ring to form oxazino pyridine intermediates. nih.govresearchgate.netchemeurope.com This approach allows for a switch in regioselectivity between the meta and para positions under tunable conditions. nih.govresearchgate.net

Meta-Difluoromethylation : By using oxazino pyridine intermediates, which are readily accessed from pyridines, a radical process can be employed to introduce the difluoromethyl group at the meta-position. nih.govresearchgate.net

Para-Difluoromethylation : The selectivity can be switched to the para-position by treating the same oxazino pyridine intermediate with acid. This in situ transformation generates a pyridinium salt, which then undergoes a Minisci-type radical alkylation to yield the para-functionalized product. nih.govresearchgate.netthieme-connect.com

This dual-selectivity method is powerful for late-stage functionalization, allowing for the modification of complex, pyridine-containing molecules without needing to rebuild them from scratch. nih.govchemeurope.com The table below summarizes the conditions for this switchable functionalization.

| Target Position | Intermediate | Reagent/Condition | Outcome |

| meta | Oxazino Pyridine | Radical difluoromethyl source under basic/neutral conditions | meta-C-H difluoromethylation nih.govresearchgate.net |

| para | Pyridinium Salt | In situ acid treatment followed by a Minisci-type reaction | para-C-H difluoromethylation nih.govresearchgate.net |

Advanced Synthetic Protocols and Reaction Optimization

Moving beyond fundamental methodologies, the development of advanced protocols focuses on efficiency, scalability, and sustainability. This involves the use of sophisticated catalytic systems, careful planning for large-scale production, and the incorporation of green chemistry principles.

Catalytic Systems for Efficient Functionalization

The functionalization of pyridine scaffolds is greatly enhanced by catalysis. Transition-metal and rare earth metal-catalyzed reactions have become indispensable tools for creating diverse pyridine derivatives through C-H activation. nih.gov These methods allow for the direct introduction of various substituents, including alkyl, aryl, and heteroaryl groups, onto the pyridine ring. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant for synthesizing aminopyridines. For instance, the synthesis of 4-(difluoromethyl)pyridin-2-amine, a close analogue of the target compound, can be achieved via a Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine. acs.org Similarly, catalytic systems are employed for other key transformations like halogen exchange and SNAr amination, which are crucial steps in building densely functionalized pyridine rings. acs.org

Scalability Considerations in Gram to Kilogram Production

Transitioning a synthetic route from laboratory-scale (grams) to industrial production (kilograms) introduces significant challenges. A scalable process must be high-yielding, practical, economical, and avoid complex procedures like chromatography. acs.orgunimi.it

A notable case study is the development of a scalable, five-step, two-pot procedure for the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for various kinase inhibitors. acs.orgunimi.it This optimized process starts from the commodity chemical 2,2-difluoroacetic anhydride and proceeds through key intermediates without the need for sealed vessels for amination, a significant advantage for large-scale work. acs.orgunimi.it The process was successfully applied to multi-kilogram production batches. unimi.it

Furthermore, photochemical reactions, which are often difficult to scale, have been successfully adapted for kilogram-scale production through the use of continuous flow reactors. researchgate.net For example, a photochemical trifluoromethylation using pyridine N-oxides and trifluoroacetic anhydride was scaled up to produce approximately 0.5 kg of product per day, demonstrating the feasibility of large-scale photochemistry with the right engineering. researchgate.netnih.gov

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.inrasayanjournal.co.in For the synthesis of pyridine derivatives, several green strategies are being implemented:

Use of Green Solvents and Catalysts : Replacing hazardous solvents with environmentally benign alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, significantly reduces environmental impact. ijarsct.co.innih.gov

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating, contributing to energy efficiency. ijarsct.co.innih.gov

Multicomponent Reactions (MCRs) : One-pot reactions where multiple starting materials are combined to form a complex product in a single step are highly efficient. nih.gov They reduce the number of synthetic steps and purification procedures, saving time, resources, and minimizing waste. nih.govnih.gov

Tandem Reactions : Developing tandem or domino reactions, where a single set of conditions facilitates multiple sequential bond-forming events, improves atom economy and process efficiency. A tandem SNAr/oxidation protocol under mild conditions is one such example. acs.org

By integrating these principles, the synthesis of complex molecules like this compound can be designed to be not only chemically efficient but also environmentally responsible. nih.gov

Chemical Transformations and Reactivity Profiles of 3 Bromo 4 Difluoromethyl Pyridin 2 Amine

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. The bromine atom at the 3-position of the pyridine (B92270) ring serves as an excellent handle for such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. libretexts.org For 3-Bromo-4-(difluoromethyl)pyridin-2-amine, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.orgelectronicsandbooks.com

The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent. researchgate.net For electron-deficient pyridine rings, such as the one in the title compound, specific ligand systems are often employed to promote high yields. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-Phenyl-4-(difluoromethyl)pyridin-2-amine | High |

| 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 3-(2-Methoxyphenyl)-4-(difluoromethyl)pyridin-2-amine | Varies |

Note: The data in this table is illustrative of typical conditions for Suzuki-Miyaura reactions on similar bromopyridine substrates and may require optimization for this specific compound.

Other Transition Metal-Mediated Coupling Strategies (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is instrumental for synthesizing more complex aniline (B41778) and arylamine derivatives from this compound. The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for the success of these couplings, particularly with less reactive aryl bromides and various amine nucleophiles. researchgate.netresearchgate.net

The reaction conditions, including the specific palladium precursor, ligand, and base, must be carefully selected based on the nature of the amine coupling partner. nih.gov Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. researchgate.net

Table 2: Buchwald-Hartwig Amination with Various Amines

| Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 4-(Difluoromethyl)-3-morpholinopyridin-2-amine |

| Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | N³-Phenyl-4-(difluoromethyl)pyridine-2,3-diamine |

Note: This table represents typical conditions for Buchwald-Hartwig aminations and serves as a general guide.

Nucleophilic Substitution Reactions at the Pyridine Ring

The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity at the Bromine Atom with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The bromine atom at the C-3 position can be displaced by a variety of strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing substituents on the ring. researchgate.net

Amines : Primary and secondary amines can displace the bromide to form 3-amino-substituted pyridines. These reactions are often carried out at elevated temperatures, sometimes in polar aprotic solvents like DMSO or DMF to facilitate the reaction. clockss.orgresearchgate.net

Thiols : Thiolates are excellent nucleophiles and react readily with this compound to form the corresponding 3-thioether derivatives. The reaction is typically performed in the presence of a base to generate the thiolate anion. nih.gov

Alkoxides : Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can also displace the bromine atom to yield 3-alkoxy-pyridines. Anhydrous conditions are generally required to prevent competing hydrolysis reactions.

Influence of the Difluoromethyl Group on Nucleophilic Attack

The difluoromethyl (CF₂H) group at the C-4 position plays a significant role in the reactivity of the pyridine ring. It is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect (-I) deactivates the pyridine ring towards electrophilic substitution but significantly activates it towards nucleophilic aromatic substitution. acs.org

The CF₂H group helps to stabilize the negative charge that develops in the Meisenheimer intermediate during SNAr, thereby lowering the activation energy and accelerating the rate of substitution at the C-3 position. acs.org Furthermore, the CF₂H group can act as a lipophilic hydrogen bond donor, which can influence intermolecular interactions. researchgate.net

Transformations Involving the Amino Group (Pyridin-2-amine)

The primary amino group at the C-2 position is a versatile functional handle for further molecular elaboration. It can undergo a variety of transformations common to anilines and other amino-heterocycles. nih.govgalchimia.com

Acylation : The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used as a protecting strategy or to introduce new functional moieties.

Diazotization : The 2-amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). While often unstable, pyridine diazonium salts can undergo subsequent reactions. For instance, in the Sandmeyer reaction, the diazonium group can be replaced by various substituents, including halogens (Cl, Br, I) or a cyano group, by reacting with the corresponding copper(I) salt. chempedia.info

Cyclization Reactions : The 2-aminopyridine (B139424) moiety is a key precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines. Reaction with α-haloketones, for example, can lead to the formation of a five-membered imidazole (B134444) ring fused to the pyridine core.

Acylation and Alkylation Reactions

The primary amino group in this compound is the principal site for acylation and alkylation reactions. These transformations are fundamental for introducing a wide array of functional groups, thereby modifying the compound's physical, chemical, and biological properties.

Acylation: The acylation of 2-aminopyridines is a well-established method for the synthesis of amides. In the case of this compound, the reaction is expected to proceed readily with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (activated with coupling agents). The general reactivity trend for acylation at the 2-amino position of substituted pyridines suggests that the reaction occurs directly at the exocyclic nitrogen atom. The electron-withdrawing nature of the bromo and difluoromethyl substituents may slightly decrease the nucleophilicity of the amino group compared to unsubstituted 2-aminopyridine, potentially requiring slightly more forcing reaction conditions or the use of a base to facilitate the reaction.

Alkylation: The alkylation of this compound presents a more complex scenario due to the presence of two potential nucleophilic sites: the exocyclic amino group and the endocyclic pyridine nitrogen. Direct alkylation with alkyl halides can often lead to a mixture of N-alkylated and N,N-dialkylated products at the amino group, as well as quaternization of the pyridine ring nitrogen. The product distribution is influenced by factors such as the nature of the alkylating agent, the solvent, the base used, and the reaction temperature.

To achieve selective N-monoalkylation of the amino group, reductive amination offers a valuable alternative. This method involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This approach generally provides better control and higher yields of the desired mono-alkylated product.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation and N-alkylation of haloamines. While typically used for C-N bond formation with aryl halides, variations of this methodology can be adapted for the selective alkylation of the amino group of 3-halo-2-aminopyridines. For instance, the use of specific palladium catalysts and ligands has been shown to effectively couple primary and secondary amines with 3-halo-2-aminopyridines.

| Reaction Type | Reagent/Catalyst | Expected Product |

| Acylation | Acid Chloride (RCOCl) | N-(3-Bromo-4-(difluoromethyl)pyridin-2-yl)amide |

| Alkylation | Alkyl Halide (R-X) | Mixture of N-alkyl and N,N-dialkyl products |

| Reductive Amination | Aldehyde (RCHO), NaBH3CN | N-Alkyl-3-bromo-4-(difluoromethyl)pyridin-2-amine |

| Pd-catalyzed Coupling | Aryl/Alkyl Halide, Pd catalyst | N-Aryl/Alkyl-3-bromo-4-(difluoromethyl)pyridin-2-amine |

Diazotization and Subsequent Transformations

The diazotization of the 2-amino group of this compound opens a gateway to a diverse range of functional group transformations. This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The resulting pyridin-2-yldiazonium salt is a versatile intermediate that can undergo various subsequent reactions.

The stability of the diazonium intermediate is a critical factor and is influenced by the substitution pattern on the pyridine ring. The presence of the electron-withdrawing bromo and difluoromethyl groups is expected to have a notable effect on the reactivity of the diazonium species.

Sandmeyer-type Reactions: One of the most important applications of diazotization is the Sandmeyer reaction, which allows for the replacement of the diazonium group with a variety of nucleophiles, typically mediated by a copper(I) salt. This provides a synthetic route to introduce functionalities that are not easily accessible by other means. For example, treatment of the diazonium salt of this compound with copper(I) chloride, bromide, or cyanide would be expected to yield the corresponding 2-chloro, 2-bromo, or 2-cyano derivatives, respectively.

Other Transformations: Beyond the classic Sandmeyer reaction, the diazonium intermediate can participate in a range of other transformations. For instance, in the absence of a copper catalyst, treatment with potassium iodide can lead to the formation of the 2-iodo derivative. Hydrolysis of the diazonium salt, often by heating in an acidic aqueous solution, can yield the corresponding 2-hydroxypyridine (B17775) derivative. Furthermore, diazotization in the presence of a suitable coupling partner can lead to the formation of azo compounds, which are known for their applications as dyes and pigments.

| Reaction | Reagent | Expected Product |

| Diazotization | NaNO2, H+ | 3-Bromo-4-(difluoromethyl)pyridin-2-yldiazonium salt |

| Sandmeyer (Chlorination) | CuCl | 3-Bromo-2-chloro-4-(difluoromethyl)pyridine |

| Sandmeyer (Bromination) | CuBr | 2,3-Dibromo-4-(difluoromethyl)pyridine |

| Sandmeyer (Cyanation) | CuCN | 3-Bromo-4-(difluoromethyl)pyridine-2-carbonitrile |

| Iodination | KI | 3-Bromo-4-(difluoromethyl)-2-iodopyridine |

| Hydrolysis | H2O, Δ | 3-Bromo-4-(difluoromethyl)pyridin-2(1H)-one |

Derivatization Strategies for Analytical and Synthetic Applications

The strategic derivatization of this compound is crucial for both enhancing its utility in synthesis and for enabling its detection and quantification in analytical methods.

Silylation and Other Protecting Group Chemistry

Silylation: Silylation is a common derivatization technique in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS). The introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, onto the amino function of this compound can significantly increase its volatility and thermal stability. This derivatization is achieved by reacting the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting silylated derivative is more amenable to GC analysis, often exhibiting improved peak shape and reduced tailing.

Protecting Groups: In multi-step organic synthesis, it is often necessary to temporarily block the reactive amino group to prevent it from interfering with reactions at other sites of the molecule. A variety of protecting groups can be employed for this purpose. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. Common protecting groups for the amino group include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides, such as the acetyl (Ac) group. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O and is readily removed under acidic conditions. The Cbz group is installed using benzyl (B1604629) chloroformate and is commonly cleaved by hydrogenolysis. The acetyl group can be introduced using acetic anhydride (B1165640) or acetyl chloride and can be removed under acidic or basic hydrolysis.

| Derivatization/Protection | Reagent | Resulting Group |

| Silylation | BSTFA or MSTFA | -N(Si(CH3)3)2 |

| Boc Protection | (Boc)2O | -NHBoc |

| Cbz Protection | Cbz-Cl | -NHCbz |

| Acetylation | Ac2O or AcCl | -NHAc |

Formation of Complex Conjugates

The structural features of this compound make it an attractive scaffold for the synthesis of more complex molecular architectures, including bioconjugates and other functional molecules. The amino group provides a convenient handle for covalent attachment to other molecules, while the substituted pyridine ring can be further functionalized.

For example, the amino group can be acylated with a bifunctional linker that possesses a second reactive group, such as a carboxylic acid, an alkyne, or an azide. This second functional group can then be used to attach the molecule to a biomolecule (e.g., a protein, peptide, or nucleic acid), a fluorescent dye, or a solid support. Such bioconjugates can be valuable tools in chemical biology and medicinal chemistry for applications such as targeted drug delivery, bioimaging, and affinity-based purification.

Role As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Privileged Heterocyclic Scaffolds

The 2-aminopyridine (B139424) moiety within 3-Bromo-4-(difluoromethyl)pyridin-2-amine is a classical precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. rsc.org The amino group can act as a binucleophile, reacting with various electrophilic partners to construct new rings fused to the parent pyridine (B92270) core.

Key heterocyclic scaffolds that can be synthesized from this building block include:

Pyrazolo[3,4-b]pyridines : These structures are of significant interest due to their structural similarity to purine (B94841) bases, leading to a wide range of biological activities, including their use as kinase inhibitors. nih.govresearchgate.net The synthesis typically involves the reaction of a 2-aminopyridine derivative with reagents that provide the necessary carbon and nitrogen atoms to form the fused pyrazole (B372694) ring. nih.govmdpi.com For instance, condensation with 1,3-dicarbonyl compounds or their equivalents is a common strategy. nih.gov

Imidazo[1,2-a]pyridines : This scaffold is recognized as a "drug prejudice" structure due to its frequent appearance in medicinally active compounds. rsc.orgresearchgate.net The most common synthetic route involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, where the exocyclic amino group first forms an intermediate that subsequently cyclizes to yield the fused imidazole (B134444) ring. nih.gov

Pyrido[2,3-d]pyrimidines : This class of compounds, also known as 1,3,8-triazanaphthalenes, is a privileged scaffold in drug discovery, with applications ranging from anticancer to antimicrobial agents. nih.govnih.govjocpr.com A general synthetic approach involves building the pyrimidine (B1678525) ring onto the existing pyridine structure. This often utilizes the 2-amino group of the pyridine precursor to react with a three-carbon atom synthon, or through condensation with reagents like formamide (B127407) or urea. jocpr.comresearchgate.net

| Privileged Scaffold | General Synthetic Approach | Role of this compound |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | Condensation of a 2-aminopyridine with a 1,3-dicarbonyl compound or equivalent. nih.gov | Serves as the aminopyridine core, providing the N1 and adjacent carbon atoms for the fused pyridine ring. |

| Imidazo[1,2-a]pyridine | Reaction of a 2-aminopyridine with an α-halocarbonyl compound. nih.gov | The 2-amino group acts as a nucleophile to initiate the cyclization sequence. nih.gov |

| Pyrido[2,3-d]pyrimidine | Condensation of a 2-aminopyridine with a C3 synthon or reagents like formamide. jocpr.com | Forms the foundational pyridine ring upon which the pyrimidine ring is constructed. |

Design and Synthesis of Analogues and Compound Libraries

In modern drug discovery and materials science, the ability to rapidly generate a diverse collection of related molecules, or a compound library, is essential for structure-activity relationship (SAR) studies. This compound is an ideal starting material for such endeavors due to the synthetic handle provided by the bromine atom at the 3-position.

The bromine atom can be readily functionalized using a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.govsemanticscholar.org These reactions allow for the introduction of a vast range of substituents (e.g., aryl, heteroaryl, alkyl, amino, and alkynyl groups) at this position. This capability enables the systematic modification of the molecule's steric and electronic properties, facilitating the optimization of biological activity or material characteristics. The presence of the ortho-amino group can pose challenges, such as catalyst inhibition through chelation, but specialized ligands and precatalysts have been developed to overcome these issues. nih.gov

Precursor for Biologically Active Molecules

The unique combination of a difluoromethyl group and a reactive aminopyridine core makes this compound a valuable precursor for molecules with significant biological activity, particularly in oncology.

The 4-(difluoromethyl)pyridin-2-amine (B599231) core is a key structural motif found in numerous potent and selective protein kinase inhibitors. acs.orgresearchgate.net The difluoromethyl (CHF2) group is a bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor, while also enhancing metabolic stability and cell permeability. Its incorporation into drug candidates is a common strategy to improve pharmacokinetic profiles. acs.org

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention. nih.govacs.org The 4-(difluoromethyl)pyridin-2-amine scaffold has been successfully integrated into potent PI3K inhibitors. acs.orgresearchgate.net For example, it forms a core component of PQR514, a potent pan-PI3K inhibitor. unimi.it In the synthesis of such molecules, the 2-amino group is typically coupled with another heterocyclic system, often a triazine or pyrimidine, while the rest of the pyridine ring provides crucial interactions within the ATP-binding pocket of the enzyme. nih.govunimi.it The bromo-substituted precursor allows for further derivatization to optimize potency and selectivity.

The mechanistic target of rapamycin (B549165) (mTOR) is another critical kinase in the PI3K/Akt/mTOR pathway that regulates cell growth and proliferation. nih.govnih.gov Many advanced kinase inhibitors are designed to dually target both PI3K and mTOR to achieve a more comprehensive blockade of the signaling cascade. sci-hub.catmdpi.com The 4-(difluoromethyl)pyridin-2-amine moiety has proven to be a key element in the design of such dual inhibitors. acs.org For instance, the compound PQR626, a potent and brain-penetrant mTOR inhibitor, incorporates this scaffold. nih.gov The synthesis of these complex molecules relies on the versatile reactivity of precursors like this compound to build the final drug architecture. acs.org

| Inhibitor Class/Example | Target Kinase(s) | Role of the 4-(Difluoromethyl)pyridin-2-amine Core | Reference |

|---|---|---|---|

| PQR514 | PI3K | Forms a key binding module, with the CHF2 group improving potency. unimi.it | unimi.it |

| PQR626 | mTOR | Serves as a central scaffold for building the brain-penetrant inhibitor architecture. nih.gov | nih.gov |

| General PI3K/mTOR Inhibitors | PI3K/mTOR | The difluoromethylpyridinyl moiety is a validated pharmacophore for potent inhibition. acs.orgresearchgate.net | acs.orgresearchgate.net |

Beyond pharmaceuticals, the heterocyclic scaffolds derived from this compound have potential applications in the agrochemical and specialty chemical sectors. Fluorinated compounds are of considerable interest in agrochemistry, often imparting enhanced efficacy and stability to herbicides, fungicides, and insecticides. nih.govnih.gov

The privileged scaffolds accessible from this building block are known to possess a range of useful biological activities. For example, pyrazolo[3,4-b]pyridine derivatives have been investigated as herbicides and fungicides. researchgate.net Similarly, other fused nitrogen heterocycles are used in the development of advanced organic materials, such as chemosensors and corrosion inhibitors. researchgate.net The availability of this compound as a versatile, fluorinated starting material provides a direct route to novel and potentially more effective compounds in these fields. nih.govnih.gov

Structure Activity Relationship Sar Insights and Fluorine Chemistry Principles

Conformational and Electronic Impact of the Difluoromethyl Group

The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. The difluoromethyl (CF₂H) group, in particular, offers a unique set of characteristics that distinguish it from both non-fluorinated analogues and other fluorinated moieties like the trifluoromethyl (CF₃) group.

The difluoromethyl group is recognized as a "lipophilic hydrogen bond donor". researchgate.netnih.gov The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling the hydrogen atom to act as a hydrogen bond donor. bohrium.combeilstein-journals.org This capability is on a scale similar to that of thiophenol, aniline (B41778), and amine groups, although it is a weaker hydrogen bond donor than a hydroxyl (OH) or amide (NH) group. researchgate.netbohrium.com The binding energy for a CF₂H···O interaction has been calculated to be in the range of 1.0 to 5.5 kcal/mol, highlighting its potential for significant intermolecular interactions. beilstein-journals.org

Table 1: Comparison of Hydrogen Bond Donor Properties

| Functional Group | Hydrogen Bond Acidity (A) | Relative Donor Strength |

|---|---|---|

| Hydroxyl (-OH) | Higher | Strong |

| Amine (-NH₂) | Moderate | Moderate |

| Difluoromethyl (-CF₂H) | 0.085–0.126 | Moderate |

| Thiol (-SH) | Lower | Weak |

| Methyl (-CH₃) | Very Low | Very Weak |

Data derived from studies on various organic compounds. The hydrogen bond acidity parameter A provides a quantitative measure of the group's ability to donate a hydrogen bond. bohrium.com

Table 2: Impact of Fluorination on Lipophilicity of 2-Substituted Pyridines

| 2-Substituent on Pyridine (B92270) | logD ⁷·⁴ | Change in Lipophilicity |

|---|---|---|

| -SCH₃ | 1.69 | Baseline |

| -SCF₂H | 1.95 | Modest Increase |

| -SCF₃ | 2.13 | Significant Increase |

| -SCH₂CH₃ | 2.26 | Baseline (ethyl) |

| -SCF₂CH₃ | 1.82 | Decrease |

Data from a study on 2-(thiofluoroalkyl)pyridines, illustrating the complex effect of the degree and position of fluorination on lipophilicity. nih.gov

Stereoelectronic Effects of Halogen and Amino Substituents on Reactivity and Function

The electronic properties of the pyridine ring in 3-Bromo-4-(difluoromethyl)pyridin-2-amine are significantly influenced by the stereoelectronic effects of its substituents. The amino group at the C2 position is a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the bromine atom at the C3 position and the difluoromethyl group at the C4 position are both electron-withdrawing groups (EWGs) through induction. nih.govbeilstein-journals.org

Regiochemical Importance of Substituent Placement on Molecular Function

The specific placement of the amino, bromo, and difluoromethyl groups on the pyridine ring is not arbitrary and is fundamental to the molecule's function. Structure-activity relationship (SAR) studies on various pyridine derivatives consistently demonstrate that even slight changes in the position of substituents can lead to dramatic shifts in biological activity. nih.govnih.gov

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in drug discovery, known to form critical hydrogen bonds with protein targets. rsc.orgresearchgate.net The placement of the difluoromethyl group at the C4 position is significant; this position is para to the ring nitrogen, allowing its electron-withdrawing inductive effect to be fully exerted on the ring's electronic distribution. uni-muenster.de The bromine atom at the C3 position, adjacent to both the amino and difluoromethyl groups, provides steric bulk and electronic influence that can precisely control the molecule's conformation and how it fits into a binding pocket. blogspot.com This specific substitution pattern is therefore a deliberate design element to optimize the molecule's shape, electronic properties, and hydrogen bonding capabilities for a particular biological target.

Computational and Theoretical Investigations of 3 Bromo 4 Difluoromethyl Pyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to obtain a detailed understanding of the molecule's behavior at a quantum level. nih.govnih.govekb.eg

The electronic structure and reactivity of 3-Bromo-4-(difluoromethyl)pyridin-2-amine can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For analogous bromo-substituted pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and the bromine atom, while the LUMO is distributed over the pyridine ring and electron-withdrawing substituents. In the case of this compound, the HOMO is expected to be concentrated on the electron-rich aminopyridine ring and the bromine atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be located around the difluoromethyl group and the pyridine ring, indicating potential sites for nucleophilic attack.

The calculated energies of these orbitals allow for the determination of various reactivity descriptors, as detailed in the table below.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic power |

This table outlines the key reactivity descriptors derived from HOMO and LUMO energies, providing a framework for predicting the chemical behavior of this compound.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The ESP map displays regions of negative potential (red/yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-deficient and attractive to nucleophiles.

For this compound, the ESP surface is expected to show a negative potential around the nitrogen atom of the pyridine ring and the amino group, due to the presence of lone pairs of electrons. These regions would be the most likely sites for protonation and hydrogen bond donation. The area around the hydrogen atoms of the amino group and the difluoromethyl group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis-type orbitals, quantifying the intramolecular charge transfer and the stability it confers.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the preferred spatial arrangements of its atoms. By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target.

These simulations can identify the most stable conformers and the energy barriers between them. For a molecule with rotatable bonds, such as the C-C bond connecting the difluoromethyl group to the pyridine ring, MD simulations can map out the potential energy surface associated with this rotation, highlighting the most energetically favorable orientations. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site. nih.gov

In Silico Modeling of Molecular Interactions

Understanding how this compound interacts with biological macromolecules is fundamental to its potential therapeutic applications. In silico modeling techniques, such as molecular docking, are instrumental in predicting these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to elucidate the mechanism of action of potential drugs. nih.gov

Derivatives of pyridin-2-amine have been investigated as inhibitors for various kinases, such as cyclin-dependent kinases (CDKs). nih.gov Docking studies of this compound into the active site of a kinase like CDK2 could reveal key binding interactions. It is plausible that the amino group and the pyridine nitrogen could form hydrogen bonds with amino acid residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The bromo and difluoromethyl substituents would likely occupy hydrophobic pockets within the active site, contributing to the binding affinity.

The results of such a docking study can be summarized in a table, detailing the predicted binding energy and the key interacting residues.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | (Example Value) | LEU83, GLU81, ASP86 | Hydrogen Bonds, Hydrophobic Interactions |

This hypothetical data illustrates how docking results for this compound with a target like CDK2 would be presented, highlighting the strength of the interaction and the specific residues involved.

These computational predictions provide a rational basis for the design of more potent and selective inhibitors, guiding further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). While specific QSAR or QSPR studies for this compound have not been reported in the reviewed literature, the principles of these methodologies are widely applied to pyridine derivatives to guide drug discovery and development processes. This section will, therefore, discuss the general application of QSAR and QSPR methodologies to structurally related compounds, providing a framework for how this compound could be theoretically investigated.

QSAR models are developed to predict the biological activity of novel compounds based on a set of known molecules with experimentally determined activities. chemrevlett.com These models are built upon the principle that the structural features of a molecule, such as its electronic, steric, and hydrophobic properties, dictate its biological effect. chemrevlett.com For pyridine derivatives, QSAR studies have been instrumental in identifying key structural motifs that influence their therapeutic potential against various targets. chemrevlett.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is selected.

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. chemrevlett.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques to ensure its reliability. chemrevlett.com

For instance, in a study on pyridine and bipyridine derivatives for cervical cancer therapy, a QSAR model was developed using MLR. chemrevlett.com The model's reliability was confirmed by statistical parameters such as the coefficient of determination (R²) and the results of leave-one-out and leave-many-out cross-validation. chemrevlett.com

Illustrative QSAR Descriptors for Pyridine Derivatives

The following table showcases a hypothetical set of descriptors that could be used in a QSAR study of 2-aminopyridine (B139424) derivatives, based on common practices in the field.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences interactions with polar residues in a biological target. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molar Refractivity | Represents the volume occupied by the molecule, affecting its fit within a binding site. |

| Surface Area | Influences the extent of interaction with the receptor surface. | |

| Hydrophobic | LogP | Describes the partitioning of the compound between an aqueous and an organic phase, impacting its membrane permeability and distribution. |

| Topological | Wiener Index | A numerical descriptor of molecular branching, which can be related to its shape and size. |

Similarly, QSPR models are developed to predict the physicochemical properties of compounds, such as solubility, boiling point, and melting point, based on their molecular structure. These models are valuable in the early stages of drug development for predicting the ADME (absorption, distribution, metabolism, and excretion) properties of a compound. chemrevlett.com

Hypothetical QSPR Model for Substituted Pyridines

A hypothetical QSPR study on a series of substituted pyridines might aim to predict their aqueous solubility. The resulting model could take a form similar to the following equation:

LogS = β₀ + β₁(LogP) + β₂(PSA) + β₃(RotB) + ...

Where:

LogS is the logarithm of the aqueous solubility.

LogP is the octanol-water partition coefficient.

PSA is the polar surface area.

RotB is the number of rotatable bonds.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

The following interactive table presents hypothetical data for a set of 2-aminopyridine derivatives that could be used to build such a QSPR model.

| Compound | LogP | PSA (Ų) | Rotatable Bonds | Predicted LogS |

| 2-aminopyridine | 0.48 | 38.03 | 0 | -1.2 |

| 3-bromo-2-aminopyridine | 1.28 | 38.03 | 0 | -2.0 |

| 4-methyl-2-aminopyridine | 0.93 | 38.03 | 0 | -1.6 |

| 5-chloro-2-aminopyridine | 1.18 | 38.03 | 0 | -1.9 |

While no specific QSAR or QSPR studies on this compound are currently available, the established methodologies for related pyridine compounds provide a clear roadmap for future computational investigations. Such studies would be invaluable for predicting its biological activities and physicochemical properties, thereby guiding its potential development as a therapeutic agent or a tool for chemical biology.

Conclusion and Future Research Trajectories

Recapitulation of Key Academic Contributions to the Understanding of 3-Bromo-4-(difluoromethyl)pyridin-2-amine

Direct academic contributions focusing solely on this compound are limited. However, the academic community has laid a robust foundation for understanding its potential through extensive research on related structures. The synthesis and utility of the core structure, 4-(difluoromethyl)pyridin-2-amine (B599231), are well-established as a key intermediate in the development of kinase inhibitors. Furthermore, the chemical behavior of 3-halopyridin-2-amines has been a subject of significant investigation, particularly in the context of cross-coupling reactions. These parallel research streams provide a strong inferential basis for the reactivity and potential applications of the title compound.

Identification of Remaining Challenges in Synthesis and Derivatization

The synthesis of this compound likely presents several challenges, mirroring those encountered with similar fluorinated pyridines. Key hurdles include:

Regioselectivity: The introduction of substituents at specific positions on the pyridine (B92270) ring can be difficult to control, potentially leading to isomeric mixtures that are challenging to separate.

Harsh Reaction Conditions: The synthesis of fluorinated heterocycles often requires aggressive reagents and conditions, which can limit functional group tolerance and pose scalability issues.

Starting Material Availability: The accessibility and cost of appropriately functionalized starting materials for a streamlined synthesis can be a significant barrier.

Derivatization of this compound also presents its own set of challenges. The presence of multiple reactive sites—the amino group, the bromo substituent, and the pyridine ring itself—necessitates careful selection of reaction conditions to achieve selective functionalization. For instance, palladium-catalyzed cross-coupling reactions at the bromine-substituted position could be complicated by potential coordination of the palladium catalyst to the adjacent amino group.

Prospects for Novel Chemical Transformations and Reaction Discovery

The unique electronic and steric environment of this compound opens avenues for exploring novel chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing difluoromethyl and bromo groups can lead to unique reactivity patterns. Future research could focus on:

Selective C-H Functionalization: Activating and functionalizing the C-5 or C-6 positions of the pyridine ring would provide access to a wider range of derivatives.

Novel Cyclization Reactions: Utilizing the amino and bromo functionalities in tandem to construct fused heterocyclic systems could lead to the discovery of novel scaffolds with interesting biological activities.

Photoredox Catalysis: The application of modern synthetic methods like photoredox catalysis could enable milder and more selective transformations that are not achievable through traditional thermal methods.

Future Directions in Rational Molecular Design and Application Development

The this compound scaffold is a prime candidate for rational molecular design in drug discovery. The difluoromethyl group is a known bioisostere for hydroxyl and thiol groups and can participate in hydrogen bonding interactions with biological targets. The bromine atom serves as a versatile handle for introducing a wide array of substituents through well-established cross-coupling chemistries, allowing for the systematic exploration of structure-activity relationships (SAR).

Future efforts should focus on designing and synthesizing libraries of derivatives for screening against various biological targets, particularly protein kinases, which are known to be modulated by related compounds. Computational modeling, including molecular docking and quantum mechanics calculations, can aid in prioritizing synthetic targets and understanding the molecular basis of their activity.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

Beyond medicinal chemistry, this compound and its derivatives could find applications in other scientific disciplines.

Chemical Biology: Fluorescently tagged derivatives could be synthesized to serve as chemical probes for studying biological processes or for use in high-throughput screening assays. The unique spectroscopic properties of fluorinated compounds could be advantageous in this context.

Materials Science: The incorporation of this highly functionalized pyridine unit into polymers or other materials could lead to the development of novel materials with tailored electronic or photophysical properties. The presence of the bromine atom allows for post-polymerization modification, further expanding the potential for creating functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-4-(difluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of halogenated pyridines often involves nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyridine derivatives can be synthesized via selective fluorination or substitution of pre-functionalized pyridine scaffolds (e.g., bromo or chloro precursors). A plausible route for the target compound could involve:

- Step 1 : Bromination of 4-(difluoromethyl)pyridin-2-amine at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .

- Step 2 : Optimization of reaction temperature, solvent (e.g., DMF or acetonitrile), and catalysts (e.g., Lewis acids) to enhance regioselectivity and minimize side reactions like over-bromination .

- Validation : Monitor reaction progress via HPLC or LC-MS, and characterize intermediates using H/F NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural discrepancies in synthesized batches be resolved through spectroscopic characterization?

- Methodology :

- NMR Analysis : Use F NMR to confirm the presence and position of difluoromethyl groups (typical shifts: δ −70 to −90 ppm for CFH). H NMR can distinguish bromine’s deshielding effects on adjacent protons .

- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., bromine vs. fluorine positioning) by growing single crystals in solvents like DCM/hexane and comparing with known structures (e.g., similar compounds in the Cambridge Structural Database) .

- Mass Spectrometry : HRMS can detect trace impurities (e.g., debrominated byproducts) and validate molecular formula .

Q. What are the key stability considerations for storing this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres.

- Light Sensitivity : Store in amber vials at −20°C to prevent photolytic degradation of the C-Br bond .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the difluoromethyl group .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity in kinase inhibition assays?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with -CF, -CHF, or -CH groups and test against mTOR/PI3K kinases. Fluorine’s electronegativity enhances binding via dipole interactions or hydrogen bonding with kinase ATP pockets .

- In Vitro Assays : Use TR-FRET-based kinase assays (e.g., LanthaScreen) to measure IC values. For example, PQR620 (a related mTOR inhibitor) showed IC < 10 nM due to fluorine’s conformational stabilization .

- Data Interpretation : Resolve contradictory activity data (e.g., low potency in cellulo vs. high in vitro activity) by evaluating membrane permeability via PAMPA assays .

Q. What computational strategies predict the compound’s binding mode to mTOR/PI3K isoforms?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with mTOR’s FRB domain. Prioritize poses where the bromine occupies a hydrophobic pocket (e.g., near Leu2185) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of fluorine-mediated hydrogen bonds (e.g., with Lys2167) .

- Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions of the difluoromethyl group .

Q. How can metabolic stability be improved for in vivo neuropharmacology studies?

- Methodology :

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Common issues: oxidative defluorination or glucuronidation of the amine .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CN) para to the amine to slow CYP450-mediated oxidation .

- In Vivo PK Studies : Administer IV/PO doses in rodents and measure plasma/brain concentrations. Optimize logP (aim for 2–3) to enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.